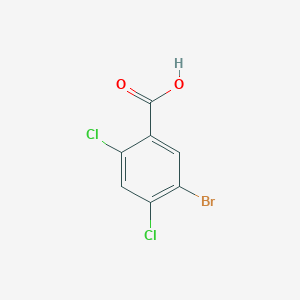

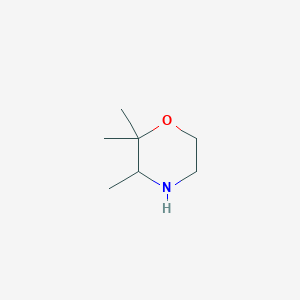

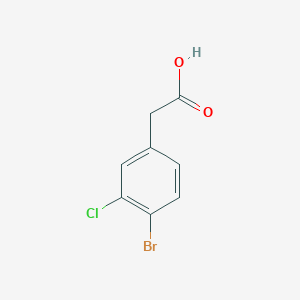

![molecular formula C7H5ClN2O B1288938 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 220896-14-0](/img/structure/B1288938.png)

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Übersicht

Beschreibung

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (6-Cl-1H-PP) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. It belongs to the family of pyrrolo[2,3-b]pyridin-2(3H)-ones, which have a fused five-membered ring composed of two nitrogen atoms and three carbon atoms. 6-Cl-1H-PP is a chiral compound that exists in two enantiomeric forms, namely (R)-6-Cl-1H-PP and (S)-6-Cl-1H-PP. 6-Cl-1H-PP is a versatile compound and has been used as a starting material for the synthesis of various other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

"6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" serves as a versatile building block for synthesizing various derivatives. For instance, it allows for the efficient synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting its role in constructing complex molecular structures for further chemical exploration (Figueroa‐Pérez et al., 2006).

Semiconductor Materials

Research has demonstrated the synthesis of novel nitrogen-embedded small molecules from this compound derivatives, exploring their optical, electrochemical properties, and self-assembly behavior. These studies contribute to the development of new materials with potential applications in electronics and photonics (Zhou et al., 2019).

Reactivity and Structural Studies

The compound has been subject to reactivity and structural studies, providing insights into its chemical behavior and potential applications in synthesizing more complex molecules. For example, studies on the reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts offer a glimpse into its coordination chemistry and potential applications in catalysis and material science (Collins et al., 2007).

Molecular Electronics

Investigations into the electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, through experimental charge density analysis and DFT studies, shed light on its potential application in molecular electronics. The studies reveal its covalent bonding nature and intermolecular interactions, which are critical for designing molecular electronic devices (Hazra et al., 2012).

Antimicrobial Agents

Some derivatives synthesized from this compound have been screened as antibacterial agents, indicating its potential in contributing to the development of new antimicrobial compounds. This application is crucial in the ongoing fight against resistant microbial strains (Abdel-Mohsen & Geies, 2008).

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine has a low molecular weight, which could be beneficial for subsequent optimization .

Result of Action

The inhibition of FGFR by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells .

Eigenschaften

IUPAC Name |

6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWFVLDDBLQHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619870 | |

| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220896-14-0 | |

| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

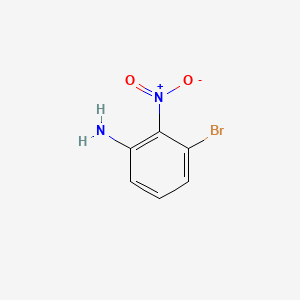

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

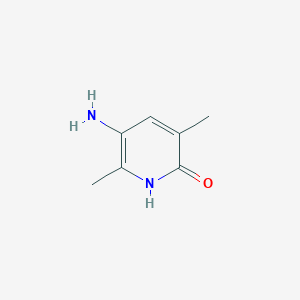

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)